Difluorophosphoric acid
Overview
Description
Introduction Difluorophosphoric acid is a chemical compound with notable applications and characteristics in the field of inorganic chemistry. Its unique properties are due to the presence of fluorine atoms and the phosphorus-oxygen bond.
Synthesis Analysis Difluorophosphoric acid and its derivatives have been synthesized and characterized through various methods. Blackburn et al. (1981) provided new syntheses for difluoromethylenebisphosphonic acids, which are analogues of pyrophosphoric acid, exhibiting significant biological potential due to their unique physical properties (Blackburn, England, & Kolkmann, 1981).
Molecular Structure Analysis The molecular structure of difluorophosphoric compounds, including difluorophosphoryl azide and difluorophosphoric acid anhydride, has been examined through spectroscopic methods and X-ray crystallography, revealing details about their rotamers and solid-state structures (Zeng, Gerken, Beckers, & Willner, 2010).
Chemical Reactions and Properties The reactivity and chemical properties of difluorophosphoric acid derivatives have been explored in various contexts. For example, difluoromethylphosphonate has been used as an important fluorinated reagent in the synthesis of α,α-difluoro-γ-aminophosphonates, highlighting its potential in organic synthesis (Yang, Li, Qi, Qiang, & Yang, 2018).
Physical Properties Analysis The physical properties of difluorophosphoric acid and its analogues, such as difluoromethylenebisphosphonic acids, have been reported to have significant biological potential. These properties are important for understanding the compound's behavior in various environments and applications (Blackburn, England, & Kolkmann, 1981).
Chemical Properties Analysis Difluorophosphoric acid exhibits specific chemical properties that influence its reactivity and applications in chemistry. Studies on the compound's synthesis, reactivity, and applications provide insights into its chemical nature and potential uses in various chemical reactions (Zeng, Gerken, Beckers, & Willner, 2010).
Scientific Research Applications
Purification and Conductivity Studies : Reed (1965) conducted studies on the purification of difluorophosphoric acid using a double distillation technique and prepared alkali metal difluorophosphates. The study involved obtaining x-ray powder photographs and infra-red spectra of the salts and measuring the electrical conductivity of solutions of these salts in difluorophosphoric acid. This research suggests applications in the study of alkali metals and their conductivity in different solvents (Reed, 1965).
Spectroscopic and Structural Characterization : Zeng et al. (2010) conducted spectroscopic and structural studies of compounds such as difluorophosphoryl azide and difluorophosphoric acid anhydride. The study provides insights into the conformational properties of these compounds, which are crucial for understanding their behavior in various applications, including chemical synthesis and material science (Zeng, Gerken, Beckers, & Willner, 2010).
Chromatographic Separations : Cai and Li (1999) evaluated trifluoroacetic acid, a compound related to difluorophosphoric acid, in reversed-phase liquid chromatography for the separation of small ionizable molecules. Their research indicates the potential for using similar fluorinated acids in chromatographic applications (Cai & Li, 1999).
Synthesis of Benzimidazoles : Mukhopadhyay et al. (2011) explored the synthesis of 2-alkyl substituted benzimidazoles using aqueous hexafluorophosphoric acid, showcasing the use of difluorophosphoric acid and its derivatives in organic synthesis and their potential applications in pharmaceutical research (Mukhopadhyay, Ghosh, Sengupta, & De, 2011).
Raman Spectroscopy of Phosphorus Compounds : Robinson (1962) reported on the Raman spectrum of diphosphoryl tetrafluoride prepared from difluorophosphoric acid, contributing to the understanding of the vibrational spectra of phosphorus compounds. This research is relevant to spectroscopic analysis and material characterization (Robinson, 1962).
Perfluorinated Membrane Research : Eisman (1990) discussed the use of perfluorinated membranes in proton-exchange membrane fuel cells. This study highlights the role of difluorophosphoric acid derivatives in the development of advanced materials for energy applications (Eisman, 1990).
Preparation of Metal Difluorophosphates : Tan (1970) prepared various metal difluorophosphates using difluorophosphoric acid and studied their vibrational spectra and other properties. This research demonstrates the application in preparing metal complexes for various uses (Tan, 1970).
Safety And Hazards
Future Directions
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properties
IUPAC Name |
difluorophosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVXEHQMSJRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HPO2F2, F2HO2P | |
Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |
Record name | Difluorophosphoric acid | |
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DSSTOX Substance ID |
DTXSID6065632 | |
Record name | Phosphorodifluoridic acid | |
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Molecular Weight |
101.977 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |
Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Boiling Point |
241 °F at 760 mmHg (USCG, 1999) | |
Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Density |
1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |
Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Product Name |
Difluorophosphoric acid | |
CAS RN |
13779-41-4 | |
Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Record name | Difluorophosphoric acid | |
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Record name | Difluorophosphoric acid | |
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Record name | Phosphorodifluoridic acid | |
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Record name | Phosphorodifluoridic acid | |
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Record name | Difluorophosphoric acid | |
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Record name | PHOSPHORODIFLUORIDIC ACID | |
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Melting Point |
-139 °F (USCG, 1999) | |
Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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